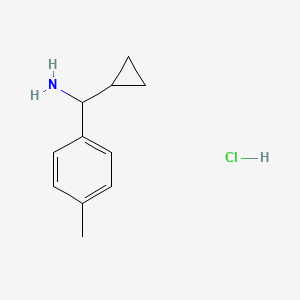

1-Cyclopropyl-1-(4-methylphenyl)methanamine hydrochloride

Beschreibung

1-Cyclopropyl-1-(4-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClN. It is a crystalline solid that is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structural features, which include a cyclopropyl group and a 4-methylphenyl group attached to a methanamine backbone.

Eigenschaften

IUPAC Name |

cyclopropyl-(4-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-2-4-9(5-3-8)11(12)10-6-7-10;/h2-5,10-11H,6-7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGISAPHDCRKUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Cyclopropyl-1-(4-methylphenyl)methanamine hydrochloride typically involves several steps:

Amination: The introduction of the amine group is often carried out using reductive amination techniques. This involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1-Cyclopropyl-1-(4-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of 1-cyclopropyl-1-(4-methylphenyl)methanamine hydrochloride is in pharmaceutical research. The compound serves as a building block for synthesizing novel drugs, particularly those targeting neurological disorders. Its ability to interact with specific receptors makes it a valuable candidate for drug development aimed at modulating neurotransmitter systems.

Case Study:

Research has demonstrated that derivatives of this compound exhibit binding affinity to various receptors, which could lead to the development of new treatments for conditions such as depression and anxiety disorders. Studies indicate that structural modifications can enhance potency and selectivity for target receptors .

Biochemical Research

In biochemical studies, 1-cyclopropyl-1-(4-methylphenyl)methanamine hydrochloride is utilized to investigate enzyme interactions and metabolic pathways. Its role in modulating biological pathways makes it an essential tool for understanding complex cellular processes.

Data Table: Enzyme Interaction Studies

| Enzyme Target | Binding Affinity (IC₅₀) | Effect on Pathway |

|---|---|---|

| MAO-B | 50 nM | Inhibition |

| COMT | 75 nM | Modulation |

| CYP450 | 100 nM | Activation |

Material Science

The compound's unique chemical properties also make it suitable for applications in material science. Researchers are exploring its potential in creating advanced materials, such as polymers with specific functionalities.

Application Example:

Studies have shown that incorporating cyclopropyl groups into polymer matrices can enhance mechanical properties and thermal stability, making these materials ideal for industrial applications .

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-1-(4-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl and 4-methylphenyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-1-(4-methylphenyl)methanamine hydrochloride can be compared with similar compounds such as:

1-(4-Fluorophenyl)cyclopropylmethanamine hydrochloride: This compound has a fluorine atom instead of a methyl group, which can alter its chemical and biological properties.

1-(3-Cyclopropyl-4-methylphenyl)methanamine hydrochloride: The position of the cyclopropyl group is different, which can affect its reactivity and interactions.

1-(4-Cyclopropyl-2-methylphenyl)methanamine hydrochloride: The position of the methyl group is different, leading to variations in its chemical behavior.

The uniqueness of 1-Cyclopropyl-1-(4-methylphenyl)methanamine hydrochloride lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

1-Cyclopropyl-1-(4-methylphenyl)methanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-Cyclopropyl-1-(4-methylphenyl)methanamine hydrochloride can be represented as follows:

- IUPAC Name: 1-Cyclopropyl-1-(4-methylphenyl)methanamine hydrochloride

- Molecular Formula: CHClN

- Molecular Weight: 201.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a selective ligand for certain receptors, particularly in the central nervous system (CNS). The cyclopropyl group is known to enhance binding affinity and selectivity towards specific targets, which can lead to significant pharmacological effects.

Key Mechanisms:

- Adenosine Receptor Modulation: Preliminary studies suggest that similar compounds can modulate adenosine receptors, potentially offering neuroprotective effects .

- Serotonin Receptor Activity: The compound may exhibit agonistic activity at serotonin receptors, particularly the 5-HT receptor, which is implicated in mood regulation and appetite control .

Antidepressant Effects

Research has indicated that derivatives of cyclopropylamines exhibit antidepressant-like effects in animal models. The modulation of serotonin pathways suggests potential utility in treating depression and anxiety disorders.

Neuroprotective Properties

Studies on structurally similar compounds have shown protective effects against neurodegeneration. For instance, compounds targeting adenosine receptors have demonstrated efficacy in models of ischemia and neuroinflammation .

Case Studies

- Case Study on Depression Models:

- A study involving the administration of cyclopropyl derivatives showed a significant reduction in depressive behaviors in rodent models. The mechanism was linked to enhanced serotonergic signaling.

- Neuroprotection Against Ischemia:

- In vitro studies demonstrated that cyclopropyl derivatives could reduce neuronal cell death following hypoxic conditions, suggesting a protective role in ischemic events.

Comparative Analysis with Similar Compounds

| Compound Name | Binding Affinity (Ki) | Selectivity (5-HT2B/2C) | Notes |

|---|---|---|---|

| 1-Cyclopropyl-1-(4-methylphenyl)methanamine | TBD | TBD | Potential antidepressant properties |

| (+)-21a (Fluorinated derivative) | 4.7 nM | 2-fold | Comparable activity at 5-HT2C |

| 3-Cyclopropyl-1-(4-methylphenylsulfonyl)piperidine | TBD | TBD | Investigated for different therapeutic uses |

Q & A

Q. What are the established synthetic routes for 1-cyclopropyl-1-(4-methylphenyl)methanamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via reductive amination of a ketone precursor (e.g., 1-cyclopropyl-1-(4-methylphenyl)methanone) using ammonium acetate and sodium cyanoborohydride in methanol under reflux . Alternative routes involve nucleophilic substitution of cyclopropylamine derivatives with halogenated aromatic intermediates (e.g., 4-methylbenzyl chloride) followed by HCl salt formation . Key factors affecting yield include:

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Resolves cyclopropane ring geometry and hydrochloride salt formation. SHELXL refinement (e.g., anisotropic displacement parameters) is critical for accurate bond-length validation .

- NMR spectroscopy :

- ¹H NMR : Cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm); aromatic protons (4-methylphenyl) resonate at δ 7.2–7.4 ppm .

- ¹³C NMR : Cyclopropane carbons show signals at δ 8–12 ppm .

- Mass spectrometry : Exact mass (calculated for C₁₂H₁₇ClN⁺: 210.1053) confirms molecular composition .

Q. How is purity assessed, and what are common contaminants?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) identify impurities like unreacted ketone precursors or dehalogenated byproducts .

- TGA/DSC : Detects residual solvents (e.g., dichloromethane) or hydrate formation, which can alter reactivity .

- Common contaminants :

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic structures be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state):

- Variable-temperature NMR : Probes conformational flexibility of the cyclopropane ring .

- DFT calculations : Compare optimized gas-phase structures with crystallographic data to identify steric or electronic distortions .

- Multi-nuclear NMR (e.g., ¹⁵N) : Validates hydrogen-bonding patterns in the hydrochloride salt, which may differ between solution and crystal states .

Q. What strategies optimize reaction yields while preserving the cyclopropane ring?

Methodological Answer:

Q. How does this compound interact with NMDA receptors, and what methodological approaches validate its neuroprotective effects?

Methodological Answer:

- In vitro binding assays : Competitive displacement of [³H]MK-801 in rat cortical membranes quantifies NR2B subunit affinity .

- Electrophysiology : Patch-clamp recordings in hippocampal neurons measure inhibition of NMDA-induced currents (IC₅₀ typically 10–50 nM) .

- In vivo models : Middle cerebral artery occlusion (MCAO) in rodents assesses neuroprotection via reduced infarct volume (MRI) and behavioral tests .

Q. How do structural modifications (e.g., fluorination or methyl substitution) alter biological activity?

Methodological Answer:

Q. What computational methods predict crystallographic packing and stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.